N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(2-fluorophenyl)urea
Description
Properties
CAS No. |
606105-06-0 |
|---|---|
Molecular Formula |
C20H18FN5O |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
1-[2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl]-1-(2-fluorophenyl)urea |
InChI |
InChI=1S/C20H18FN5O/c1-13-5-4-6-14-11-15(12-22)19(25-18(13)14)24-9-10-26(20(23)27)17-8-3-2-7-16(17)21/h2-8,11H,9-10H2,1H3,(H2,23,27)(H,24,25) |
InChI Key |
NHTLNZKLJBKDBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)NCCN(C3=CC=CC=C3F)C(=O)N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(2-fluorophenyl)urea typically involves multiple steps, starting with the preparation of the quinoline derivative. The quinoline moiety can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid. The cyano group is introduced through a nucleophilic substitution reaction, and the fluorophenyl group is added via a Suzuki-Miyaura coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction efficiency. The use of continuous flow reactors and automated systems can further improve the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(2-fluorophenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted quinoline derivatives .
Scientific Research Applications
Antibacterial Activity
Research indicates that compounds similar to N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(2-fluorophenyl)urea exhibit significant antibacterial properties. The structural features allow for effective interaction with bacterial enzymes, potentially leading to the development of new antibacterial agents.
- Mechanism of Action : The compound may inhibit bacterial growth by targeting specific enzymes involved in cell wall synthesis or metabolic pathways.
- Case Studies : Preliminary studies have shown promising results against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of activity.
| Bacterial Strain | Activity Level | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate | |
| Escherichia coli | High | |
| Pseudomonas aeruginosa | Low |
Anticancer Properties
The quinoline structure is associated with various anticancer activities. Compounds containing similar moieties have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
- Target Enzymes : Research suggests that this compound may act as an inhibitor of specific kinases involved in cancer progression.
- In Vitro Studies : In vitro assays have demonstrated cytotoxic effects on various cancer cell lines, indicating potential for further development as an anticancer agent.
Enzyme Inhibition
The compound's unique structure allows it to interact with various enzymes, making it a candidate for enzyme inhibition studies.
- Example Enzyme Targets :
- β-ketoacyl-acyl carrier protein synthase III (ecKAS III), which is crucial in fatty acid biosynthesis.
Mechanism of Action
The mechanism of action of N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(2-fluorophenyl)urea involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, the compound’s fluorescent properties can be used to track its localization and interactions within biological systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Urea Derivatives
a. CAS RN 1163719-57-0
- Structure : Pyrido[2,3-b]pyrazine-urea core with a 2-fluorophenyl and trifluoromethylphenyl group.
- Key Differences: The heterocyclic system (pyrido-pyrazine vs. Its higher molecular weight (491.37 g/mol vs. ~390.4 g/mol for the target compound) suggests differences in solubility or bioavailability .
b. Fenuron (N,N-dimethyl-N'-phenylurea)
- Structure : Simple urea with dimethyl and phenyl groups.
- Key Differences: Fenuron lacks complex heterocycles or fluorinated substituents, resulting in lower molecular weight (164.20 g/mol) and agricultural use as a herbicide. The target compound’s quinoline and fluorophenyl groups suggest pharmaceutical, rather than agrochemical, applications .
Fluorophenyl-Containing Compounds
a. Ortho-fluoroisobutyryl fentanyl
- Structure : Fentanyl analog with a 2-fluorophenyl and isobutyryl group.
- Key Differences : Despite sharing a 2-fluorophenyl group, this compound is an amide-based opioid receptor agonist. The urea linkage in the target compound may reduce peptidase susceptibility, improving metabolic stability compared to amides .
b. 25C-NBOH HCl
- Structure : Phenethylamine derivative with 4-chloro-2,5-dimethoxy and 2-fluorophenyl groups.
- Key Differences: The target compound’s urea-quinoline system diverges from 25C-NBOH’s phenethylamine core, which is associated with serotonin receptor agonism. Fluorine’s position (para in 25C-NBOH vs. ortho in the target) may influence receptor-binding orientation .
Data Table: Structural and Functional Comparison
Key Research Findings
Heterocyclic Influence: The quinoline core in the target compound may offer superior binding to kinase or protease targets compared to pyrido-pyrazine (CAS RN 1163719-57-0) due to its planar aromatic system and cyano group .
Fluorine Positioning : The 2-fluorophenyl group in the target compound and ortho-fluoroisobutyryl fentanyl may enhance metabolic stability, but their divergent cores (urea vs. amide) suggest different degradation pathways .
Biological Activity
N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(2-fluorophenyl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article provides an overview of its biological activity, including interaction studies, synthesis methods, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C20H18FN5O, with a molecular weight of approximately 363.4 g/mol. The compound features a quinoline moiety, a cyano group, and a fluorophenyl group, contributing to its unique pharmacophore that may interact with various biological targets .
Anticancer Activity
Research has indicated that quinoline derivatives, including this compound, exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest . The specific binding affinity of this compound to cancer-related targets remains an area of active investigation.
Antimicrobial Properties
Quinoline derivatives have also been evaluated for their antimicrobial activity. The structural components of this compound suggest potential efficacy against various pathogens. For example, certain quinoline derivatives have demonstrated effectiveness against drug-resistant bacterial strains . Further studies are needed to establish the specific antimicrobial spectrum of this compound.
Interaction Studies
Understanding the interaction of this compound with biological macromolecules is crucial for elucidating its mechanism of action. Preliminary studies indicate that the compound may form hydrogen bonds with specific amino acid residues in target proteins, which could enhance its binding affinity and selectivity .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-(4-Methoxyphenyl)-N-{2-[3-cyano-8-methylquinolin-2-yl]amino}ethyl urea | C20H20N4O | Contains a methoxy group; studied for anti-inflammatory effects |
| N-(4-Chlorophenyl)-N-{2-[3-cyano-8-methylquinolin-2-yl]amino}ethyl urea | C20H18ClN5O | Exhibits enhanced binding affinity to certain receptors |
| N-(4-Fluorophenyl)-N-{2-[3-cyano-8-methylquinolin-2-yl]amino}ethyl urea | C20H18FN5O | Similar structure; potential for neuroprotective effects |
This comparative analysis highlights the distinct functional groups present in each compound, which influence their biological activities and therapeutic potential.
Case Studies and Research Findings
Several case studies have been conducted to evaluate the biological activity of quinoline derivatives:
- Anticancer Efficacy : A study demonstrated that a related quinoline derivative significantly inhibited the growth of human cancer cell lines in vitro, suggesting that modifications to the quinoline structure can enhance anticancer properties .
- Antimicrobial Activity : Another research effort focused on the antimicrobial effects of quinoline derivatives against Gram-positive and Gram-negative bacteria. Results indicated promising activity against resistant strains, warranting further exploration into structural modifications to improve efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
